alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid

anti-inflammatory hydrazone COX-2 inhibition

This compound uniquely combines the 4-hydroxy-3-methoxy (feruloyl) moiety with an alpha-benzamido-acrylic acid backbone, making it the mandatory intermediate for N‑(2‑benzamido feruloyl) aryl hydrazone libraries. Ferulic acid or alpha-benzamido-cinnamic acid cannot substitute: the former lacks the benzamido handle for hydrazide formation; the latter lacks the 4‑OH‑3‑OMe groups essential for COX‑2 binding and radical scavenging. Procure this 95% pure building block to access lead series with in vivo efficacy matching phenylbutazone (74% edema inhibition) and micromolar COX‑2 inhibition.

Molecular Formula C17H15NO5
Molecular Weight 313.30 g/mol
CAS No. 35150-10-8
Cat. No. B8632952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid
CAS35150-10-8
Molecular FormulaC17H15NO5
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)O
InChIInChI=1S/C17H15NO5/c1-23-15-10-11(7-8-14(15)19)9-13(17(21)22)18-16(20)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,18,20)(H,21,22)/b13-9+
InChIKeySSYWXIPQHQHKGX-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid (CAS 35150-10-8): A Dual-Function Feruloyl-Benzamido Building Block for Anti-Inflammatory Hydrazone Synthesis and L-DOPA Precursor Development


alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid (CAS 35150-10-8) is a synthetic cinnamic acid derivative with the molecular formula C17H15NO5 and a molecular weight of 313.30 g/mol . It features the characteristic 4-hydroxy-3-methoxy (feruloyl) substitution pattern appended to an alpha-benzamido-acrylic acid backbone. This dual functionality makes it a privileged intermediate in medicinal chemistry: the feruloyl moiety imparts antioxidant and anti-inflammatory potential, while the benzamido group serves as both a protecting group for asymmetric hydrogenation and a pharmacophoric handle for hydrazone conjugation [1][2]. The compound is typically supplied at 95% purity and is employed exclusively in non-human research settings .

Why Ferulic Acid or Simple alpha-Benzamido-Cinnamic Acid Cannot Replace alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid in Key Synthetic and Biological Workflows


Generic substitution with ferulic acid (4-hydroxy-3-methoxycinnamic acid) or alpha-benzamido-cinnamic acid is not viable for researchers targeting the N-(2-benzamido feruloyl) aryl hydrazone scaffold. Ferulic acid lacks the alpha-benzamido functionality required for hydrazide formation via the oxazolone route, preventing the construction of the acylhydrazone pharmacophore that drives COX-2 inhibition [1][2]. Conversely, alpha-benzamido-cinnamic acid lacks the 4-hydroxy-3-methoxy substituents, which are essential for hydrogen bonding in the COX-2 active site and for antioxidant radical scavenging activity [2][3]. The compound's unique combination of both structural features is therefore mandatory for the synthetic sequence and the resulting biological activity observed in the lead series.

Quantitative Differentiation Evidence for alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid Relative to Closest Analogs and Alternatives


Enabling Synthesis of Orally Active Anti-Inflammatory Hydrazones with In Vivo Edema Reduction Comparable to Phenylbutazone

The target compound serves as the essential intermediate (compound 2) for synthesizing N-(2-benzamido feruloyl) aryl hydrazones 3a–l. The most active derivative, 3j, reduced carrageenan-induced paw edema by 74% at 100 mg/kg p.o., matching the standard drug phenylbutazone (74%) [1]. Its in vitro COX-2 inhibitory IC50 was 10 µM, and its molecular docking score against COX-2 was -10.28 kcal/mol [1]. In contrast, ferulic acid alone exhibits a COX-2 IC50 of approximately 335 µM (65.2 µg/mL) [2], and hydrazones derived from the simpler alpha-benzamido-cinnamhydrazide (lacking 4-OH-3-OMe) showed only moderate anti-inflammatory activity (max 55% edema inhibition for the vanillinyl analog 3l) [3]. The 4-hydroxy-3-methoxy substitution on the phenylacryloyl core is thus critical for the ~33-fold improvement in COX-2 potency relative to ferulic acid and for achieving in vivo efficacy on par with the clinical NSAID standard.

anti-inflammatory hydrazone COX-2 inhibition carrageenan-induced edema acylhydrazone

Superior Antioxidant Activity of Feruloyl-Containing Hydrazones via DPPH and Lipid Peroxidation Assays Relative to α-Tocopherol

Hydrazone 3j, synthesized from the target compound intermediate, demonstrated antioxidant activity superior to the standard α-tocopherol in the lipid peroxidation assay, while compound 3f outperformed α-tocopherol in DPPH radical scavenging [1][2]. In the 2011 study, vanillinyl hydrazone 3l (4-OH-3-OMe substitution on the benzylidene ring derived from the non-feruloyl core) showed 77% DPPH scavenging at 100 µM, and 5-bromo-vanillinyl 3m was comparable to α-tocopherol [3]. The presence of the 4-hydroxy-3-methoxy (feruloyl) group on the core scaffold in the 2018 series resulted in dual anti-inflammatory and antioxidant activity within the same molecule, a profile not observed in hydrazones lacking this substitution pattern. Ferulic acid alone shows weaker DPPH scavenging (reported IC50 values range from 20–50 µM depending on assay conditions), confirming that conjugation to the benzamido-hydrazone framework amplifies radical-scavenging capacity [2].

antioxidant DPPH scavenging lipid peroxidation feruloyl radical scavenger

Lipophilicity Advantage (LogP 2.65) Over Ferulic Acid and Caffeic Acid for Membrane Permeability and COX-2 Binding

The target compound has a calculated partition coefficient (LogP) of 2.65 , substantially higher than ferulic acid (LogP ~1.5) and caffeic acid (LogP ~1.0) [1]. This lipophilicity enhancement, conferred by the benzamido group, is critical for COX-2 inhibition, as demonstrated by the correlation between LogP and COX-2 inhibitory potency in cinnamic acid amide series [2]. The higher LogP facilitates passive membrane diffusion and access to the hydrophobic COX-2 active site channel. The molecular weight (313.30 Da), polar surface area (PSA = 95.86 Ų), and hydrogen bond donor/acceptor profile (2 HBD, 5 HBA) all fall within favorable drug-like space, positioning this intermediate as a superior starting point for lead optimization compared to the more polar, less membrane-permeable parent phenolic acids.

lipophilicity LogP membrane permeability COX-2 drug-likeness

Asymmetric Hydrogenation Intermediate: Enabling Enantioselective Synthesis of L-DOPA and Phenylalanine Derivatives

The alpha-benzamido-cinnamic acid scaffold is a classic dehydroamino acid substrate for rhodium-catalyzed asymmetric hydrogenation, a reaction that earned the 2001 Nobel Prize in Chemistry [1]. The target compound's dihydro analog (N-benzoyl-3-methoxytyrosine, CAS 2901-78-2) has been resolved and converted to L-3,4-dihydroxyphenylalanine (L-DOPA), demonstrating that the benzamido protecting group is compatible with the L-DOPA synthetic pathway [2]. In the landmark Monsanto L-DOPA process, the alpha-acetamido-4-hydroxy-3-methoxy-cinnamic acid was hydrogenated with 95% enantiomeric excess (ee) using a Rh-DIPAMP catalyst [1]. The benzamido variant of the target compound offers a bulkier N-acyl group that can modulate enantioselectivity and catalyst-substrate matching compared to the acetamido analog, potentially yielding different ee outcomes in screening campaigns with novel chiral ligands.

asymmetric hydrogenation L-DOPA enantioselective synthesis dehydroamino acid chiral precursor

Purity Specification (≥95%) for Reproducible Multi-Step Synthesis of Screening Libraries

The target compound is supplied with a purity specification of 95% , which is suitable for direct use in multi-step synthesis without additional purification. In contrast, the structurally similar N-benzoyl-3-methoxytyrosine (CAS 2901-78-2, the dihydro analog) is often offered as a racemic mixture requiring chiral resolution before use, adding time and cost . The defined purity and (E)-olefin geometry of the target compound ensure consistent performance in the hydrazide formation reaction, where impurities could lead to byproduct formation and reduced yields of the bioactive hydrazone products. For procurement, a guaranteed minimum purity enables direct budgeting without hidden purification costs.

purity quality control screening library intermediate batch consistency

Recommended Research and Industrial Application Scenarios for alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid Based on Verified Differentiation Evidence


Synthesis of Multi-Target Anti-Inflammatory Acylhydrazone Screening Libraries

Use this compound as the core intermediate for generating diverse N-(2-benzamido feruloyl) aryl hydrazone libraries via condensation with substituted aromatic aldehydes. The resulting hydrazones have demonstrated in vivo anti-inflammatory efficacy equivalent to phenylbutazone (74% edema inhibition at 100 mg/kg p.o.), single-digit micromolar COX-2 inhibition (IC50 = 10 µM for lead 3j), and superior antioxidant activity relative to α-tocopherol [1][2]. This scaffold is ideal for hit-to-lead campaigns targeting chronic inflammatory diseases where both COX-2 inhibition and oxidative stress mitigation are desired.

Chiral Catalyst Screening for Enantioselective Hydrogenation of Dehydroamino Acids

Employ the compound as a dehydroamino acid substrate in asymmetric hydrogenation screening to evaluate novel chiral rhodium, iridium, or ruthenium catalysts. The benzamido N-acyl group provides a steric and electronic profile distinct from the widely used acetamido analog, potentially revealing new catalyst-substrate matching opportunities that improve enantioselectivity in the synthesis of L-DOPA or non-natural phenylalanine derivatives [3][4]. The feruloyl substitution pattern (4-OH-3-OMe) adds functionality for post-hydrogenation derivatization or biological targeting.

Antioxidant Pharmacophore Derivatization for Dual-Acting Neuroprotective Agents

Leverage the 4-hydroxy-3-methoxy (feruloyl) moiety inherent to the compound for designing neuroprotective agents that combine radical-scavenging activity with enzyme inhibition. The ferulic acid substructure is a known tyrosinase inhibitor (ID50 = 0.33 mM) and antioxidant [5], and conjugation to the benzamido-hydrazone framework has been shown to amplify this activity beyond that of α-tocopherol in lipid peroxidation and DPPH assays [1][2]. This scenario is particularly relevant for Parkinson's disease research, where oxidative stress and L-DOPA metabolism intersect.

Process Chemistry Development for L-DOPA and Catecholamine Precursor Manufacturing

Investigate this compound as an alternative precursor in L-DOPA process chemistry. The dihydro analog (N-benzoyl-3-methoxytyrosine) has been successfully resolved and converted to L-DOPA, establishing the viability of the benzamido protection strategy [3]. The unsaturated (E)-cinnamic acid form of the target compound may offer advantages in direct asymmetric hydrogenation steps, potentially reducing the number of synthetic transformations required compared to the traditional acetamido route while maintaining the methoxy protecting group that is cleaved in the final hydrolysis to yield L-DOPA [4].

Quote Request

Request a Quote for alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.